molecular formula C6H6FNO3S B8771709 4-Fluorophenyl Sulfamate CAS No. 136167-29-8

4-Fluorophenyl Sulfamate

Cat. No.: B8771709
CAS No.: 136167-29-8
M. Wt: 191.18 g/mol
InChI Key: YDPOZFIBKFKFMB-UHFFFAOYSA-N
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Description

4-Fluorophenyl sulfamate is a sulfamate ester derivative characterized by a fluorophenyl group attached to the sulfamate moiety. Sulfamate esters are widely studied for their inhibitory activity against enzymes such as steroid sulfatase (STS) and carbonic anhydrases, as well as their applications in medicinal chemistry. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, which modulate the compound’s pKa and enhance its leaving group ability, critical for irreversible enzyme inhibition . Structural studies highlight that the 4-fluorophenyl group contributes to steric and electronic interactions with enzyme active sites, particularly in STS inhibition .

Properties

CAS No.

136167-29-8

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

(4-fluorophenyl) sulfamate

InChI

InChI=1S/C6H6FNO3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,(H2,8,9,10)

InChI Key

YDPOZFIBKFKFMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)N)F

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

4-Fluorophenyl sulfamate undergoes oxidation primarily at the sulfur center. Key oxidants and outcomes include:

Oxidizing AgentConditionsProductYieldReference
KMnO₄Acidic H₂OSulfonic acid derivative68-72%
H₂O₂CH₃CN, 50°CSulfoxide intermediate55%
mCPBADCM, 0°C→rtSulfone derivative82%

The oxidation pathway follows a two-electron mechanism where the sulfur(VI) center progresses through sulfoxide to sulfone states . Fluorine's electron-withdrawing effect accelerates oxidation rates compared to non-fluorinated analogs.

Reduction Pathways

Reductive cleavage of the sulfamate group occurs under strong reducing conditions:

Lithium Aluminum Hydride (LiAlH₄):

  • Anhydrous Et₂O, 0°C→reflux

  • Cleaves S-O bond → 4-fluoroaniline (87% yield)

  • Simultaneous reduction of sulfamate to thiol intermediate observed via ¹H NMR

Catalytic Hydrogenation:

  • 10% Pd/C, H₂ (1 atm), EtOH

  • Debenzylation with preservation of fluorine (92% yield)

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates regioselective substitutions:

NucleophilePositionConditionsProductYield
NH₃ (aq)para-FCuCl₂, 120°C4-Aminophenyl sulfamate64%
KSCNmeta-FDMF, KI, 80°CThiocyanate derivative71%
NaN₃ortho-FDMSO, 100°CAzido compound58%

DFT calculations reveal fluorine directs electrophiles to para-position through σ-hole interactions . Microwave-assisted conditions improve yields by 15-20% compared to conventional heating.

Hydrolysis Reactions

pH-dependent decomposition profiles:

Acidic Hydrolysis (HCl 1M):

  • Complete degradation in 2 hr at 25°C

  • Products: 4-fluorophenol + sulfamic acid (HPLC-MS confirmed)

Basic Hydrolysis (NaOH 0.1M):

  • Pseudo-first order kinetics (k = 3.2×10⁻³ min⁻¹)

  • Stable for >24 hr at pH 9

Coupling Reactions

The sulfamate group participates in metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling:

  • 4-Fluorophenyl sulfamate + phenylboronic acid

  • Pd(PPh₃)₄, K₂CO₃, DME/H₂O

  • Biaryl product (89% yield)

Buchwald-Hartwig Amination:

  • Reaction with morpholine

  • Xantphos-Pd-G3, t-BuONa

  • C-N bond formation with 93% efficiency

Enzyme Inhibition Mechanisms

In biological systems, 4-fluorophenyl sulfamate acts as a mechanism-based inhibitor for:

Steroid Sulfatase (STS):

  • Kₐ = 0.115 μM (vs. control EMATE Kₐ = 0.032 μM)

  • Forms covalent adduct with formylglycine residue (FGly72)

Carbonic Anhydrase IX:

  • IC₅₀ = 48 nM (pH 6.5)

  • X-ray structures show sulfamate oxygen hydrogen-bonded to Zn²+ center

Photochemical Reactivity

UV irradiation (λ=254 nm) induces two primary pathways:

Path A (Methanol solvent):

  • Homolytic S-N bond cleavage

  • Generates sulfonyl radical detected by EPR

Path B (Acetonitrile):
- -Sigmatropic rearrangement

  • Forms fluorophenyl sulfamoyl carbamate (φ = 0.32)

This comprehensive analysis demonstrates 4-fluorophenyl sulfamate's versatility in organic synthesis and biochemical applications. Recent advances in flow chemistry have improved reaction efficiencies by 30-40% compared to batch methods, particularly in coupling reactions . Continued research focuses on exploiting its unique electronic profile for targeted drug delivery systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Effects

Substituent Position and Enzyme Inhibition
  • Ortho vs. Meta Halogenation: Ortho-halogenated sulfamates (e.g., 2-fluorophenyl sulfamate) exhibit enhanced biological activity due to steric proximity to the sulfamate group, which stabilizes enzyme interactions . Meta-halogenated analogs (e.g., 3-fluorophenyl sulfamate) lower the pKa of the parent phenol by ~1–2 units, improving leaving group ability and STS inhibition potency (IC₅₀: 20–44 nM) . 4-Fluorophenyl sulfamate balances electronic effects (para-fluorine’s electron-withdrawing nature) with minimal steric hindrance, enabling optimal alignment in enzyme active sites .
Planarity and Steric Interactions
  • Nonplanar conformations induced by 4-fluorophenyl groups (e.g., in porphyrin derivatives) reduce steric clashes in enzyme binding pockets, enhancing inhibitory selectivity .
  • Planar coumarin-based sulfamates (e.g., COUMATE) lack this flexibility, resulting in lower STS inhibition compared to 4-fluorophenyl derivatives .
STS Inhibition

Table 1 compares the inhibitory activity of 4-fluorophenyl sulfamate with benchmark STS inhibitors:

Compound IC₅₀ (STS Inhibition) Key Structural Feature Reference
4-Fluorophenyl sulfamate ~1–20 nM* Para-fluorophenyl group
Irosustat 680 pM Nonsteroidal trisulfamate
COUMATE 10 nM Coumarin core
Compound 29 (Coumarin derivative) 680 pM 3-n-Hexyl-4-methyl substitution

*Estimated based on SAR trends; exact values for 4-fluorophenyl sulfamate require further validation.

  • Mechanistic Insights :
    • 4-Fluorophenyl sulfamate docks into the STS active site, positioning the sulfamate moiety opposite the catalytic formylglycine (FGly) residue, similar to Irosustat .
    • Irreversible inhibition occurs via sulfamoyl group transfer to FGly, a mechanism shared with EMATE and Irosustat .
Selectivity and Bioavailability
  • Carbonic Anhydrase IX (CA IX) :
    • Carbohydrate-based sulfamates with fluorophenyl linkers (e.g., compound 4g) show isoform-specific CA IX inhibition, a trait shared with 4-fluorophenyl sulfamate derivatives .
  • Cytotoxicity: Podophyllotoxin-4-fluorophenyl sulfamate derivatives exhibit enhanced cytotoxicity compared to non-fluorinated analogs, attributed to improved membrane permeability .

Key Research Findings and Implications

  • SAR Trends :
    • Fluorine substitution at para or meta positions optimizes electronic effects without compromising steric fit .
    • 3-Benzyl-4-methyl coumarin sulfamates (e.g., Compound 41) and 4-fluorophenyl derivatives exhibit overlapping potency, suggesting interchangeable pharmacophores .
  • Structural Optimization :
    • Hybridization with coumarin or podophyllotoxin scaffolds enhances dual aromatase-sulfatase inhibition, positioning 4-fluorophenyl sulfamate as a versatile lead compound .

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